REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1N.C(O)(=O)C.N([O-])=O.[Na+].[CH:21]([CH:23]=[CH2:24])=[O:22].[ClH:25]>O.CC(C)=O.Cl[Cu]>[Cl:25][CH:23]([CH2:24][C:3]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:2]=1[Cl:1])[CH:21]=[O:22] |f:2.3|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CuCl
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
195.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CaO
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acrolein
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are slowly added to the mixture
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained between 0° and 3° C
|
Type
|
ADDITION
|
Details
|
is then introduced
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained between 5° and 10° C
|
Type
|
CUSTOM
|
Details
|
after a reaction time of 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether
|
Type
|
WASH
|
Details
|
washed in water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removal of the solvent the product
|
Type
|
DISTILLATION
|
Details
|
is distilled at a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
ClC(C=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |